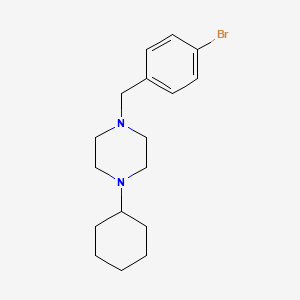
1-(4-bromobenzyl)-4-cyclohexylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-cyclohexylpiperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the early 2000s as a recreational drug. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
1-(4-bromobenzyl)-4-cyclohexylpiperazine works by increasing the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. It also acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and seizures at high doses. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
1-(4-bromobenzyl)-4-cyclohexylpiperazine has several advantages for use in lab experiments, including its ability to selectively target specific neurotransmitter receptors and its relatively low toxicity compared to other compounds. However, its recreational use and potential for abuse can make it difficult to obtain and regulate, and its effects on the brain and body can be unpredictable.
Future Directions
There are several potential future directions for research on 1-(4-bromobenzyl)-4-cyclohexylpiperazine, including its use as a tool for studying the role of serotonin and dopamine in the brain, its potential therapeutic applications in the treatment of neurological disorders, and its potential as a drug of abuse. Further research is needed to fully understand the mechanisms underlying its effects and to develop safe and effective therapeutic applications.
Synthesis Methods
1-(4-bromobenzyl)-4-cyclohexylpiperazine can be synthesized through a series of chemical reactions starting from cyclohexylamine and p-chlorobenzyl chloride. The reaction involves the substitution of the chlorine atom with a bromine atom, resulting in the formation of this compound.
Scientific Research Applications
1-(4-bromobenzyl)-4-cyclohexylpiperazine has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, appetite, and behavior. This compound has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-cyclohexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIAGGVJUXNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)


![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
